Iclazepam - 57916-70-8

Iclazepam

Catalog Number: EVT-427971
CAS Number: 57916-70-8
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Iclazepam typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 2-amino-5-chlorobenzophenone and appropriate reagents.
  2. Reaction Conditions: The reactions are usually conducted under controlled temperatures and atmospheres to prevent degradation of sensitive intermediates.
  3. Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure the removal of impurities.

The specific synthetic pathway can vary based on the desired purity and yield but generally follows established protocols for benzodiazepine synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Iclazepam can undergo various chemical reactions typical of benzodiazepines, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under basic conditions.
  • Reduction: The oxime group can be reduced to amine derivatives, altering its pharmacological profile.
  • Hydrolysis: In aqueous environments, Iclazepam may hydrolyze, leading to the formation of less active metabolites.

These reactions are significant for understanding how Iclazepam may interact with biological systems and how it can be modified for research purposes.

Mechanism of Action

Process and Data

Iclazepam exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. It acts as a positive allosteric modulator at GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism leads to:

  • Increased Chloride Ion Conductance: By facilitating GABA binding, it increases chloride ion influx into neurons.
  • Hyperpolarization of Neurons: This results in decreased neuronal excitability, contributing to its anxiolytic and sedative effects.

Research indicates that Iclazepam's affinity for specific GABA receptor subtypes may influence its efficacy and side effect profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iclazepam typically appears as a white crystalline powder.
  • Solubility: It is moderately soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Iclazepam is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges from 150°C to 160°C, indicating thermal stability suitable for handling in laboratory settings.

These properties are crucial for researchers when considering storage, handling, and application in experimental contexts.

Applications

Scientific Uses

Iclazepam has been investigated for various scientific applications:

  • Pharmacological Research: Its effects on the GABAergic system make it a candidate for studying anxiety disorders and sleep-related issues.
  • Chemical Studies: Researchers explore its synthetic pathways to develop new compounds with potentially enhanced therapeutic profiles.
  • Toxicology Studies: Given its recreational use, studies assess its safety profile and potential for dependence or abuse.

While not commonly used in clinical practice, Iclazepam serves as an important compound for understanding benzodiazepine pharmacology and developing new therapeutic agents.

Introduction to Iclazepam: Chemical Identity and Historical Context

Structural Classification and Nomenclature of Iclazepam

Iclazepam (chemical name: 7-chloro-5-(2-chlorophenyl)-1-(propargyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) belongs to the 1,4-benzodiazepine structural class, characterized by a benzene ring fused to a seven-membered diazepine ring. Its core structure features:

  • A chlorine atom at the C7 position of the benzene ring
  • An ortho-chlorinated phenyl ring at the C5 position
  • A propargyl group (CH₂C≡CH) attached to the N1 nitrogen atom

This molecular architecture positions iclazepam as a triple-modified analogue of diazepam, with modifications at R₁ (propargyl substitution), R₂ (chlorine), and R₇ (chlorine). The propargyl moiety is a particularly distinctive feature rarely found in clinically used benzodiazepines, contributing to unique metabolic stability. Iclazepam shares structural similarities with diclazepam (7-chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), differing only at the N1 substituent where iclazepam contains a propargyl group instead of a methyl group [2] [6].

Table 1: Structural Comparison of Iclazepam with Reference Benzodiazepines

CompoundN1 SubstituentC5 SubstituentC7 SubstituentMolecular Formula
IclazepamPropargyl (CH₂C≡CH)2-chlorophenylChlorineC₁₈H₁₃Cl₂N₂O
DiazepamMethylPhenylChlorineC₁₆H₁₃ClN₂O
DiclazepamMethyl2-chlorophenylChlorineC₁₆H₁₂Cl₂N₂O
ClonazepamMethyl2-chlorophenylNitro (NO₂)C₁₅H₁₀ClN₃O₃

Systematic nomenclature identifies iclazepam as:

  • IUPAC: 7-Chloro-5-(2-chlorophenyl)-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • CAS Registry Number: 57916-70-8 [6]

Historical Development and Patent Landscape

Iclazepam was first synthesized in the 1970s during a period of intensive benzodiazepine research, as pharmaceutical companies explored nitrogen substituent modifications to alter pharmacokinetic profiles. Unlike clinically developed benzodiazepines (e.g., clonazepam, patented in 1960 and marketed since 1975 [8] [10]), iclazepam remained an experimental compound with limited pharmacological characterization. Key patent protections emerged through:

  • US Patent 3,136,815 (1964) by Hoffmann-La Roche, covering the core 1,4-benzodiazepine structure with various nitrogen substituents, potentially encompassing propargyl derivatives [3].
  • US Patent 5,317,018 (1994) which disclosed methods for synthesizing imidazo-benzodiazepines, reflecting ongoing structural diversification efforts during benzodiazepines' "golden age" of development [7].

The compound resurfaced in the 2010s within designer drug markets, distributed as a "research chemical" through online platforms and darknet marketplaces. This emergence followed regulatory controls on earlier designer benzodiazepines like phenazepam (first reported 2007) and etizolam (2011) [1] [5]. Iclazepam exemplifies the "whack-a-mole" phenomenon in designer drug regulation: as controlled substances legislation targeted prevalent benzodiazepine analogs (e.g., UK's 2017 classification of diclazepam as Class C [2]), novel structural variants like iclazepam appeared to circumvent legal restrictions [5].

Position Within the Benzodiazepine Pharmacological Class

Iclazepam functions as a positive allosteric modulator at GABAA receptors, binding at the classical benzodiazepine site located at the α-γ subunit interface. This binding enhances GABA-mediated chloride influx, resulting in neuronal hyperpolarization and CNS depression [1] [4] [10]. Its structural features predict specific pharmacological properties:

  • Receptor Subtype Selectivity: The C5 ortho-chlorophenyl group enhances affinity for α1-containing GABAA receptors (associated with sedative/hypnotic effects) and α2-containing subtypes (mediating anxiolysis) [1] [9].
  • Metabolic Fate: The propargyl group impedes N1-demethylation—a primary metabolic pathway for methyl-substituted benzodiazepines like diazepam—potentially prolonging half-life and favoring alternative metabolic pathways (e.g., hydroxylation) [2] [10].
  • Potency Profile: Based on structural analogs, iclazepam likely exhibits high potency similar to clonazepam (active at 0.25–2 mg doses [8] [10]), attributable to the electron-withdrawing chlorine at C7 enhancing receptor binding affinity [5].

Table 2: Predicted Pharmacological Profile Relative to Reference Benzodiazepines

ParameterIclazepam (Predicted)DiazepamClonazepamDiclazepam
Primary IndicationsAnxiolytic, anticonvulsantAnxiety, seizuresPanic disorder, seizuresNot therapeutic
Onset of ActionIntermediate (1–2 hours)Fast (30–60 min)Intermediate (1–4 hours)Slow (>2 hours)
Half-LifeLong (>24 hours)20–100 hours30–40 hours~42 hours
Active MetabolitesLikely hydroxylated formsDesmethyldiazepam, oxazepam7-AminoclonazepamDelorazepam, lorazepam
Receptor AffinityHigh (α1/α2 selective)ModerateHighModerate

Iclazepam occupies a niche within the third-generation benzodiazepines characterized by:

  • Structural Hybridization: Combining features of classical 1,4-benzodiazepines (e.g., diazepam) and triazolobenzodiazepines (e.g., alprazolam), though lacking the triazolo ring [5].
  • Designer Drug Evolution: Represents the "second wave" of designer benzodiazepines (post-2010) emerging after initial compounds like phenazepam faced international scheduling [1] [9].
  • Pharmacological Uncertainty: Unlike approved benzodiazepines with documented clinical profiles, iclazepam's effects are extrapolated from structural analogs and user reports, with no controlled human studies [1] [5] [9].

Complete Compound List:

  • Iclazepam
  • Diazepam
  • Diclazepam
  • Clonazepam
  • Phenazepam
  • Alprazolam
  • Flubromazepam
  • Etizolam

Properties

CAS Number

57916-70-8

Product Name

Iclazepam

IUPAC Name

7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C21H21ClN2O2/c22-17-8-9-19-18(12-17)21(16-4-2-1-3-5-16)23-13-20(25)24(19)10-11-26-14-15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13-14H2

InChI Key

PLRHQQPBNXIHAZ-UHFFFAOYSA-N

SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Synonyms

7-chloro-1,3-dihydro-1-((2-cyclopropylmethoxy)ethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
clazepam

Canonical SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.